molecular formula C16H28ClN3O2 B12730230 Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride CAS No. 102433-20-5

Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride

Cat. No.: B12730230
CAS No.: 102433-20-5
M. Wt: 329.9 g/mol
InChI Key: XVHORLAPWXVEOT-UHFFFAOYSA-N
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Description

Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride is a synthetic organic compound with a complex structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a urea moiety, a diethylaminoethyl group, a methyl group, and a phenoxyethyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(2-(diethylamino)ethyl)-1-methylurea with 2-phenoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyethanol: Shares the phenoxyethyl group but lacks the urea and diethylaminoethyl moieties.

    Diethylamine: Contains the diethylamino group but lacks the urea and phenoxyethyl components.

    Methylurea: Contains the urea and methyl groups but lacks the diethylaminoethyl and phenoxyethyl moieties.

Uniqueness

Urea, 3-(2-(diethylamino)ethyl)-1-methyl-1-(2-phenoxyethyl)-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

102433-20-5

Molecular Formula

C16H28ClN3O2

Molecular Weight

329.9 g/mol

IUPAC Name

3-[2-(diethylamino)ethyl]-1-methyl-1-(2-phenoxyethyl)urea;hydrochloride

InChI

InChI=1S/C16H27N3O2.ClH/c1-4-19(5-2)12-11-17-16(20)18(3)13-14-21-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3,(H,17,20);1H

InChI Key

XVHORLAPWXVEOT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)N(C)CCOC1=CC=CC=C1.Cl

Origin of Product

United States

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